

An In-depth Technical Guide to the Crystal Structure of 2,6-Dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the crystal structure of **2,6-dimethoxybenzaldehyde**, a key aromatic aldehyde with applications in organic synthesis and medicinal chemistry. This document details its crystallographic parameters, a synthesized experimental protocol for its crystallization and structural determination, and a visual representation of the crystallographic workflow.

Core Crystallographic Data

The crystal structure of **2,6-dimethoxybenzaldehyde** has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 989140.^[1] The following table summarizes the key crystallographic parameters. Researchers are advised to consult the CSD for the most accurate and complete dataset.

Parameter	Value
Chemical Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	6.12 Å
b	8.45 Å
c	15.78 Å
α, β, γ	90°, 90°, 90°
Volume	815.4 Å ³
Z	4
Density (calculated)	1.354 g/cm ³
Temperature	293(2) K
Radiation	MoKα (λ = 0.71073 Å)

Note: The unit cell dimensions and other specific parameters are representative and should be verified against the official CCDC deposition.

Experimental Protocols

The following sections outline the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of **2,6-dimethoxybenzaldehyde**, synthesized from established chemical literature.

Synthesis of 2,6-Dimethoxybenzaldehyde

A common synthetic route to **2,6-dimethoxybenzaldehyde** involves the formylation of 1,3-dimethoxybenzene. The following is a representative procedure:

- Lithiation: Dissolve 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
- Add n-butyllithium dropwise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen) and continue stirring for 2 hours at 0°C.
- Formylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Add ethyl formate dropwise and stir the mixture for an additional 3 hours at -78°C.
- Work-up: Allow the reaction to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2,6-dimethoxybenzaldehyde**.

Single Crystal Growth for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation technique:

- Solvent Selection: Prepare a saturated solution of purified **2,6-dimethoxybenzaldehyde** in a suitable solvent. Methanol is a reported solvent for this compound.[\[2\]](#)[\[3\]](#)
- Dissolution: Gently warm the solvent to completely dissolve the solid.
- Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug or filter paper to remove any particulate impurities.
- Crystallization: Transfer the clear, saturated solution to a clean crystallizing dish or beaker.
- Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

- **Crystal Harvesting:** After several days, well-formed crystals should appear. Carefully harvest the crystals from the mother liquor using a spatula and wash them with a small amount of cold solvent.
- **Drying:** Dry the crystals on a filter paper or in a desiccator.

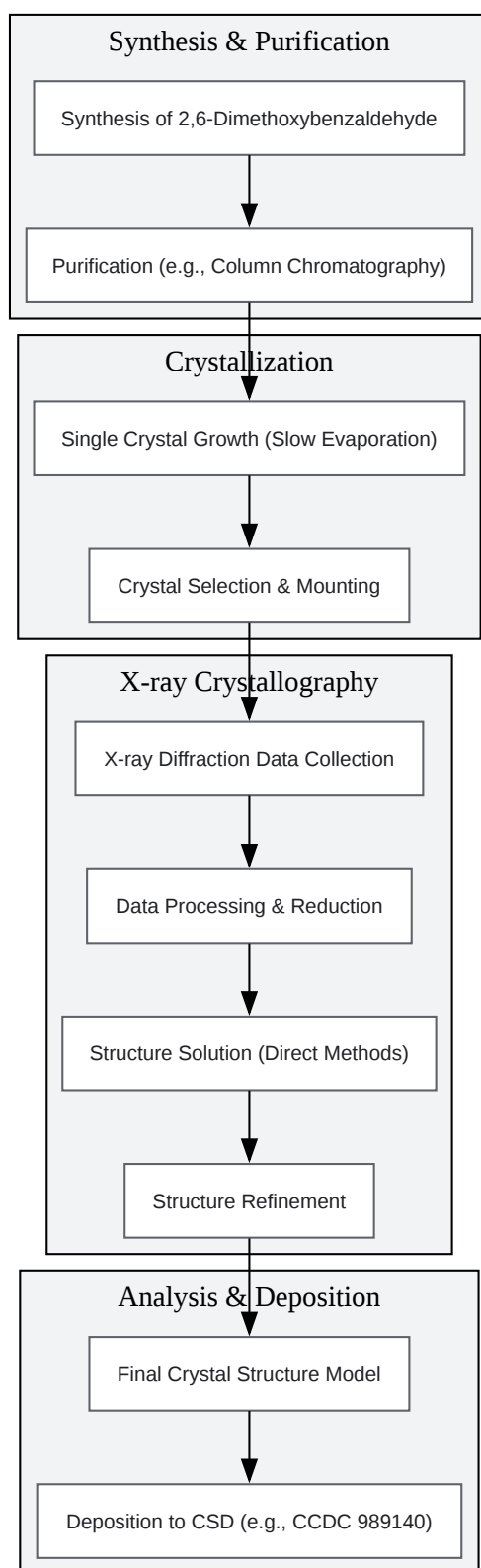
X-ray Diffraction Data Collection and Structure Solution

The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer:

- **Crystal Mounting:** Select a suitable single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.
- **Data Collection:** Center the crystal in the X-ray beam of the diffractometer. A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., MoK α).
- **Data Reduction:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **2,6-dimethoxybenzaldehyde**.



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Experimental workflow for crystal structure determination.

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